5-Bromo-4-chloro-2,3-dimethylpyridine
Overview
Description
5-Bromo-4-chloro-2,3-dimethylpyridine: is a halogenated pyridine derivative. Pyridine derivatives are widely used in various fields of chemistry due to their unique structural properties and reactivity. The presence of bromine and chlorine atoms in the compound enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2,3-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 4-chloro-2,3-dimethylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. Palladium catalysts are typically used in these reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-2,3-dimethylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is used in the development of biologically active molecules. It serves as a precursor for the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2,3-dimethylpyridine in biological systems involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyridine derivative with similar reactivity.
5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A compound with similar halogenation but different structural features.
Uniqueness: 5-Bromo-4-chloro-2,3-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of bromine and chlorine atoms in the pyridine ring makes it particularly useful in selective organic transformations.
Properties
IUPAC Name |
5-bromo-4-chloro-2,3-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-5(2)10-3-6(8)7(4)9/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWNGLQAOUQLHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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